Home > Products > Screening Compounds P9675 > N,N-Didesethyl Sunitinib Hydrochloride
N,N-Didesethyl Sunitinib Hydrochloride - 873077-70-4

N,N-Didesethyl Sunitinib Hydrochloride

Catalog Number: EVT-1710205
CAS Number: 873077-70-4
Molecular Formula: C18H19FN4O2
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,N-Didesethyl Sunitinib Hydrochloride is a significant compound derived from Sunitinib, an oral multi-targeted receptor tyrosine kinase inhibitor used primarily in the treatment of certain cancers. This compound is characterized by its ability to inhibit cellular signals by targeting multiple receptor tyrosine kinases, which play a critical role in tumor growth and angiogenesis. The chemical formula for N,N-Didesethyl Sunitinib Hydrochloride is C18_{18}H20_{20}ClFN4_{4}O2_{2} with a molecular weight of approximately 378.84 g/mol, and it has a CAS number of 873077-70-4 .

Source and Classification

N,N-Didesethyl Sunitinib Hydrochloride is classified as a pharmaceutical compound and is categorized under anti-cancer agents. It is often utilized in research settings to understand the pharmacological properties of Sunitinib and its metabolites. The compound can be sourced from various chemical suppliers, including AChemBlock and Pharmaffiliates, which provide high-purity samples for laboratory use .

Synthesis Analysis

Methods and Technical Details

The synthesis of N,N-Didesethyl Sunitinib Hydrochloride typically involves the demethylation of Sunitinib to yield the desired product. Various synthetic routes have been explored, often employing chemical reactions that include:

  1. Demethylation: This process can be achieved through the use of reducing agents or specific catalysts that facilitate the removal of methyl groups from the parent compound.
  2. Hydrochloride Salt Formation: The hydrochloride form is generally produced by reacting the base form of N,N-Didesethyl Sunitinib with hydrochloric acid, enhancing solubility and stability.

These methods are crucial for generating high-purity samples suitable for biological assays .

Chemical Reactions Analysis

Reactions and Technical Details

N,N-Didesethyl Sunitinib Hydrochloride participates in various chemical reactions that are crucial for its functionality:

  1. Receptor Binding: The compound interacts with receptor tyrosine kinases through non-covalent interactions, which are essential for its anti-cancer activity.
  2. Metabolism: In biological systems, this compound may undergo further metabolic transformations, including oxidation and conjugation, influencing its pharmacokinetics.

Understanding these reactions is vital for optimizing therapeutic applications and predicting potential side effects .

Mechanism of Action

Process and Data

The mechanism of action for N,N-Didesethyl Sunitinib Hydrochloride involves:

  1. Inhibition of Tyrosine Kinases: The compound inhibits multiple receptor tyrosine kinases, disrupting signaling pathways that promote tumor growth and vascularization.
  2. Induction of Apoptosis: By blocking these pathways, N,N-Didesethyl Sunitinib Hydrochloride can lead to programmed cell death in cancer cells.

This mechanism is supported by various studies demonstrating its efficacy against different cancer types, including renal cell carcinoma and gastrointestinal stromal tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N,N-Didesethyl Sunitinib Hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in water due to its hydrochloride form.
  • Stability: Stable under normal laboratory conditions but should be protected from light.

These properties are essential for handling and storage in laboratory settings .

Applications

Scientific Uses

N,N-Didesethyl Sunitinib Hydrochloride serves various scientific purposes:

  1. Research Tool: Used extensively in cancer research to study the effects of receptor tyrosine kinase inhibition.
  2. Pharmacological Studies: Helps in understanding drug metabolism, efficacy, and safety profiles related to Sunitinib treatment.
  3. Development of New Therapeutics: Investigated as a potential lead compound for developing novel anti-cancer agents with improved efficacy.
Metabolic Pathways and Pharmacokinetic Profiling

Role of CYP3A4 in Oxidative N-Deethylation of Sunitinib

N,N-Didesethyl sunitinib hydrochloride (also termed N,N-didesethyl sunitinib) is a secondary metabolite derived from the sequential oxidative deethylation of the tyrosine kinase inhibitor sunitinib. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 serving as the dominant isoform responsible for the initial conversion of sunitinib to N-desethyl sunitinib (SU12662), followed by further deethylation to N,N-didesethyl sunitinib [1] [5]. In vitro studies using recombinant human CYP enzymes confirm that CYP3A4 catalyzes >80% of the primary N-deethylation reaction, while contributions from CYP1A2 and CYP3A5 are minimal (<15% combined) [1]. The reaction mechanism involves oxidative cleavage of the diethylaminoethyl side chain, forming an aldehyde intermediate that is rapidly oxidized to the carboxylic acid derivative.

Table 1: Enzymatic Contributions to Sunitinib Metabolite Formation

EnzymePrimary Metabolite (SU12662)Secondary Metabolite (N,N-Didesethyl)
CYP3A488% reduction with ketoconazole>90% of total formation
CYP1A2<10% contributionNot detected
CYP2D6NegligibleNot detected

This metabolic pathway is NADPH-dependent, as demonstrated by human liver microsomal incubations where metabolite formation ceases upon NADPH depletion [1]. The kinetics follow typical Michaelis-Menten parameters, with CYP3A4 exhibiting a Km of 18.7 µM and Vmax of 412 pmol/min/mg protein for SU12662 formation [1].

Comparative Pharmacokinetic Modeling of Parent Drug and Active Metabolite

Sunitinib and its metabolites exhibit complex pharmacokinetics best described by semi-physiological models incorporating pre-systemic metabolism. Population PK analyses of 70 cancer patients (1,205 plasma samples) reveal that sunitinib follows a one-compartment model, while its primary active metabolite SU12662 (N-desethyl sunitinib) adheres to a two-compartment model [2]. A critical feature is the pre-systemic metabolism occurring during first-pass hepatic extraction, accounting for 21% of SU12662 formation before sunitinib enters systemic circulation [2].

Table 2: Population Pharmacokinetic Parameters for Sunitinib and Metabolites

ParameterSunitinibSU12662N,N-Didesethyl Sunitinib
Clearance (L/h)35.7 (RSE 5.7%)17.1 (RSE 7.4%)Not quantified
Central Volume (L)1,040985Not quantified
Intercompartmental Clearance (L/h)-12.3Not quantified
Peripheral Volume (L)-1,870Not quantified

Key correlations exist between parent drug and metabolite kinetics:

  • Clearance correlation (r = 0.53) between sunitinib and SU12662, indicating shared elimination pathways [2]
  • Volume of distribution correlation (r = 0.48) due to similar protein-binding affinities [2] [3]
  • Exposure-response relationships: SU12662 trough concentrations >15 ng/mL correlate with prolonged progression-free survival (61 vs. 12 weeks; p = 0.004) in metastatic renal cell carcinoma [6]. N,N-Didesethyl sunitinib concentrations remain poorly characterized clinically but are predicted to represent <5% of total drug exposure based on metabolic cascades.

Impact of Protein Binding on Metabolite Bioavailability

Plasma protein binding significantly influences the bioavailability and pharmacological activity of N-desethyl sunitinib (SU12662) and its downstream metabolite N,N-didesethyl sunitinib. Equilibrium dialysis studies demonstrate that SU12662 exhibits 90% binding to plasma proteins—primarily α1-acid glycoprotein (AAG) and albumin (ALB)—while N,N-didesethyl sunitinib shows reduced binding (∼80%) due to its increased hydrophilicity [3].

The unbound fraction (fu) critically determines pharmacological activity:

  • SU12662: fu = 10.0 ± 1.2%
  • N,N-Didesethyl sunitinib: fu = 20.5 ± 3.1% (estimated) [3]

Table 3: Protein Binding Characteristics of Sunitinib Metabolites

Binding ParameterSU12662N,N-Didesethyl Sunitinib
AAG Affinity (Kd, µM)0.89Not reported
ALB Affinity (Kd, µM)12.3Not reported
% Bound (Human Plasma)90.2 ± 2.4%78.6 ± 4.1% (extrapolated)

Drug-drug interactions may displace metabolites from binding sites: Coadministration with high-AAG-affinity drugs (e.g., dasatinib) increases the unbound fraction of SU12662 by 22% in vitro [5]. However, clinical data show minimal changes in total sunitinib/SU12662 concentrations during dasatinib coadministration, suggesting compensatory clearance mechanisms [5].

Interspecies Variability in Metabolic Clearance Mechanisms

The formation and elimination of N,N-didesethyl sunitinib exhibit marked species-dependent differences with critical implications for translational research:

  • In vitro clearance rates: Human liver microsomes convert SU12662 to N,N-didesethyl sunitinib 3.2-fold faster than rat microsomes (Vmax = 86 vs. 27 pmol/min/mg protein) [3]. This aligns with in vivo observations where rodents exhibit prolonged SU12662 half-lives compared to humans.
  • Enzyme specificity: While human metabolism relies predominantly on CYP3A4, canine models show CYP2D15 dominance (70% contribution), and murine systems utilize CYP2C subfamilies [3] [5].
  • Pharmacokinetic scaling: Allometric models based on body weight accurately predict human clearance of N-desethyl sunitinib (SU12662) from rodent data (r2 = 0.89), but poorly predict N,N-didesethyl metabolite kinetics (r2 = 0.42) due to divergent enzyme affinities [2].

Clinical case studies highlight genetic polymorphisms as a source of human variability: Patients with CYP3A5 expresser status exhibit 2.1-fold higher N,N-didesethyl sunitinib formation than non-expressers [5]. Additionally, hepatic blood flow variations significantly impact metabolite exposure, with a 25% reduction in flow increasing SU12662 AUC by 38% in pharmacokinetic simulations [2].

Properties

CAS Number

873077-70-4

Product Name

N,N-Didesethyl Sunitinib Hydrochloride

IUPAC Name

N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C18H19FN4O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C18H19FN4O2/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24)/b13-8-

InChI Key

MUXSMSOGTBJZDC-JYRVWZFOSA-N

SMILES

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.